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Compound of Interest

Compound Name: Copper Fluor-4

Cat. No.: B12386175 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Copper is an essential trace element in the brain, playing a critical role in a variety of neuronal

functions, including neurotransmitter synthesis, myelination, and antioxidant defense.

Dysregulation of copper homeostasis has been implicated in several neurodegenerative

diseases. Copper Fluor-4 (CF4) is a fluorescent probe highly selective for cuprous ions (Cu⁺),

the prevalent form of copper within the reducing environment of the cell. Upon binding to Cu⁺,

CF4 exhibits a significant, approximately 10-fold increase in fluorescence intensity, making it a

valuable tool for imaging labile copper pools in living cells, including neurons.[1][2] These

application notes provide a detailed protocol for staining cultured neurons with Copper Fluor-4
and exploring copper signaling pathways.

Product Information
Product Name: Copper Fluor-4 (CF4)

Target: Cuprous Ion (Cu⁺)

Mechanism of Action: Based on a rhodol dye scaffold, CF4's fluorescence is quenched in its

free form. Binding of Cu⁺ disrupts this quenching, leading to a significant increase in

fluorescence emission.[1][2]
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Key Features:

High selectivity for Cu⁺ over other biologically relevant metal ions.

High affinity for Cu⁺ with a dissociation constant (Kd) in the picomolar range.

Stable and fluorescent in a physiologically relevant pH range (6-8).[2][3]

Suitable for live-cell imaging.

Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative parameters for

Copper Fluor-4.

Parameter Value Reference

Dissociation Constant (Kd) 2.9 x 10⁻¹³ M [2][4]

Excitation Wavelength (λex) ~415 - 488 nm [4]

Emission Wavelength (λem) ~660 nm [4]

Recommended Working

Concentration
0.5 - 2.0 µM [4][5]

Recommended Incubation

Time
10 - 30 minutes [4][5]

Experimental Protocols
Preparation of Copper Fluor-4 Stock Solution

Reconstitution: Copper Fluor-4 is typically supplied as a solid. To prepare a stock solution,

dissolve the solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final

concentration of 1-5 mM. For example, to prepare a 1 mM stock solution from 1 mg of CF4

(Molecular Weight: ~749 g/mol ), dissolve it in 1.335 mL of DMSO.

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-

thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the
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stock solution is stable for several months.

Staining Protocol for Cultured Primary Neurons
This protocol is optimized for primary hippocampal or cortical neurons cultured on glass-bottom

dishes or coverslips.

Materials:

Cultured primary neurons (e.g., DIV 10-14)

Copper Fluor-4 (CF4) stock solution (1 mM in DMSO)

Live-cell imaging solution (e.g., Tyrode's solution or HEPES-buffered Hank's Balanced Salt

Solution (HBSS), phenol red-free)

Pre-warmed (37°C) culture medium

Confocal microscope with appropriate laser lines and filters

Procedure:

Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the CF4 stock

solution. Dilute the stock solution in pre-warmed live-cell imaging solution to the desired final

working concentration (e.g., 1 µM). Vortex briefly to ensure complete mixing.

Cell Preparation: Remove the culture dish from the incubator. Gently aspirate the culture

medium.

Wash: Wash the neurons once with the pre-warmed live-cell imaging solution to remove any

residual serum or phenol red from the culture medium.

Staining: Add the freshly prepared CF4 staining solution to the neurons, ensuring the cells

are completely covered.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.
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Wash: After incubation, gently aspirate the staining solution and wash the cells twice with

pre-warmed live-cell imaging solution to remove any unbound probe.

Imaging: Immediately proceed with imaging the stained neurons on a confocal microscope.

Maintain the cells at 37°C during imaging using a stage-top incubator.

Imaging Parameters
Microscope: A laser scanning confocal microscope is recommended for optimal resolution

and to minimize out-of-focus fluorescence.

Excitation: Use a laser line close to the excitation maximum of CF4, such as a 488 nm argon

laser.

Emission: Collect the emitted fluorescence using a bandpass filter centered around 660 nm

(e.g., 640-680 nm).

Objective: Use a high numerical aperture (NA) oil or water immersion objective (e.g., 40x or

63x) for high-resolution imaging of neuronal structures.

Image Acquisition: To minimize phototoxicity, use the lowest possible laser power that

provides a good signal-to-noise ratio. Acquire images with a scan speed and frame

averaging that provides a clear image without significant bleaching.

Visualizations
Experimental Workflow
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Cell Culture Dish

Prepare 1 mM CF4
Stock in DMSO

Dilute CF4 Stock to 1 µM
in Live-Cell Imaging Buffer

Incubate Neurons with
1 µM CF4 for 15-30 min

Wash Cultured Neurons
with Imaging Buffer

Wash Neurons Twice
with Imaging Buffer

Image with Confocal Microscope
(Ex: 488 nm, Em: 660 nm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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